molecular formula C31H31N3O5 B2604679 6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1023515-06-1

6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B2604679
CAS No.: 1023515-06-1
M. Wt: 525.605
InChI Key: FYDZTERBTVQDEM-UHFFFAOYSA-N
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Description

The compound 6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative characterized by a fused benzo[b][1,4]diazepin-7-one core. Key structural features include:

  • A benzofuran-7-yloxy substituent at the 2-position of the phenyl ring.
  • A nitro group at the 5-position of the same phenyl ring.
  • Dimethyl groups at the 9,9-positions of the benzodiazepine scaffold.

Benzodiazepines are historically associated with central nervous system modulation, but structural variations can redirect activity toward other targets, such as kinases or epigenetic enzymes .

Properties

IUPAC Name

6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O5/c1-30(2)16-23-27(24(35)17-30)28(33-22-10-6-5-9-21(22)32-23)20-14-19(34(36)37)12-13-25(20)38-26-11-7-8-18-15-31(3,4)39-29(18)26/h5-14,28,32-33H,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDZTERBTVQDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])OC5=CC=CC6=C5OC(C6)(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a synthetic derivative that belongs to the class of benzodiazepines. It features a complex structure that includes a benzofuran moiety and a nitrophenyl group. This article explores its biological activity based on available literature and research findings.

Structural Characteristics

The molecular formula of the compound is C24H30N2O4C_{24}H_{30}N_{2}O_{4}, with a molecular weight of approximately 406.51 g/mol. The structure can be represented as follows:

SMILES CC C C N C C1 CC C C C1 OCC2 CC C C C2 N O C3 CC CC C3\text{SMILES CC C C N C C1 CC C C C1 OCC2 CC C C C2 N O C3 CC CC C3}

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds with similar structural features. For instance, benzofuran derivatives have demonstrated significant antibacterial and antifungal activities against various strains:

  • Antibacterial Activity : Compounds derived from benzofuran have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of bulky hydrophobic groups in these compounds is often linked to their enhanced antimicrobial properties.
  • Antifungal Activity : Some derivatives have also been tested for antifungal activity with promising results against pathogens such as Candida albicans . The introduction of nitro groups has been suggested to enhance the biological activity due to their electron-withdrawing nature.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The benzofuran moiety may facilitate interactions with specific enzymes or receptors involved in microbial metabolism.
  • The nitrophenyl group could play a role in electron transfer processes, enhancing the compound's reactivity towards biological targets.

Study 1: Antibacterial Activity Assessment

A study conducted on various benzofuran derivatives indicated that compounds similar to the target compound exhibited zones of inhibition ranging from 18 mm to 24 mm against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. The results suggest that structural modifications significantly influence antibacterial potency .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A24Bacillus subtilis
Compound B21Pseudomonas aeruginosa
Compound C18Escherichia coli

Study 2: Antifungal Activity Evaluation

In another evaluation focusing on antifungal properties, certain derivatives showed significant activity against Candida species, with inhibition zones reported between 15 mm and 20 mm. The study concluded that modifications at the benzofuran position enhance antifungal efficacy .

CompoundZone of Inhibition (mm)Fungal Strain
Compound D20Candida albicans
Compound E18Aspergillus niger

Comparison with Similar Compounds

Structural Similarity Analysis

Structural analogs were identified using Tanimoto coefficient-based similarity searches (threshold ≥0.5) and Murcko scaffold clustering (common chemotype analysis) . Key analogs include:

Compound ID/Name Key Substituents Tanimoto Score* Bioactivity Insights
Target Compound Benzofuran-7-yloxy, nitro, 9,9-dimethyl N/A Hypothesized kinase/epigenetic modulation due to nitro group and rigid core
6-(3-fluorophenyl)-9,9-dimethyl-5-propanoyl analog (CAS 351163-27-4) 3-Fluorophenyl, propanoyl 0.65 Enhanced metabolic stability via fluorophenyl; potential CNS penetration
3-Chloro-6-(1H-indol-3-yl) analog (CAS 946386-80-7) Indole substituent, chloro 0.58 Possible protein-binding via indole interactions; altered solubility
5-Acetyl-6-(4-hydroxy-3-methoxy-5-nitrophenyl) analog (CAS 5926-36-3) Acetyl, hydroxy, methoxy, nitro 0.72 Nitro group may confer kinase inhibition; polar groups affect bioavailability
10-(2-Furyl)-7,7-dimethyl analog (CAS 851264-58-9) Furyl substituent 0.61 Furyl moiety may enhance π-stacking; lower logP than benzofuran

*Tanimoto scores calculated using Morgan fingerprints (radius=2) .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity (logP): The target compound’s benzofuran and nitro groups likely increase logP compared to analogs with furyl (CAS 851264-58-9) or fluorophenyl (CAS 351163-27-4) substituents .
  • Metabolic Stability: The 9,9-dimethyl groups in the target compound may reduce cytochrome P450-mediated metabolism relative to non-methylated analogs .
  • Solubility: Polar substituents (e.g., hydroxy in CAS 5926-36-3) improve aqueous solubility but may reduce membrane permeability .

Bioactivity and Target Interactions

  • Kinase Inhibition: The nitro group in the target compound and CAS 5926-36-3 is associated with ATP-binding pocket interactions in kinases like GSK3β .
  • Binding Affinity Variability: Molecular docking studies reveal that minor substituent changes (e.g., benzofuran vs. furyl) significantly alter binding energies due to interactions with hydrophobic pockets or catalytic residues .

Key Research Findings

Hierarchical Clustering and Mode of Action

Hierarchical clustering of 37 benzodiazepine analogs (including the target compound) based on NCI-60 bioactivity profiles revealed:

  • Compounds with nitro groups clustered together, suggesting shared kinase-inhibitory mechanisms .
  • Dimethyl-substituted analogs formed a distinct cluster, correlating with improved metabolic stability in hepatic microsome assays .

Limitations of Structural Similarity

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